Methyl 8-hydroxy-2-naphthoate

Description

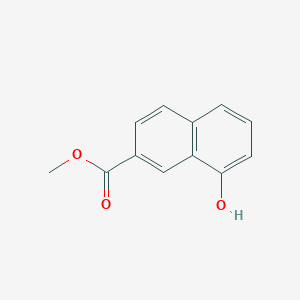

Methyl 8-hydroxy-2-naphthoate is a naphthalene-derived ester featuring a hydroxyl group at the 8-position and a methoxycarbonyl group at the 2-position. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and fine chemicals. Its structure allows for diverse reactivity, including hydrogen bonding (via the hydroxyl group) and esterification/transesterification pathways.

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 8-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h2-7,13H,1H3 |

InChI Key |

VCLWTCIPOBHLQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2O)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Ethyl 4-Hydroxy-8-Methyl-2-Naphthoate (CAS 1093073-41-6)

- Structure : Differs in the ester group (ethyl vs. methyl) and substituent positions: hydroxyl at 4-position and methyl at 8-position.

- Substituent positions influence electronic effects; the 4-hydroxyl group may reduce steric hindrance in reactions compared to 8-hydroxyl .

Methyl 5-Methoxy-8-Aryl-1-Naphthoate

- Structure : Methoxy group at 5-position and aryl group at 8-position.

- Impact: The methoxy group enhances electron density on the naphthalene ring, favoring electrophilic substitution.

1-Cyano-8-Methoxy-Naphthalen-2-Yl Acetate (Compound 17)

- Structure: Cyano group at 1-position and methoxy at 8-position.

- Impact: The cyano group is strongly electron-withdrawing, polarizing the naphthalene ring and directing reactivity toward nucleophilic attacks. The absence of an ester group limits transesterification applications .

Key Observations :

- Methylation and esterification are common steps, but catalysts (e.g., Pd for coupling reactions) and solvents (THF/water vs. acetone) vary based on target functionality.

- Palladium-catalyzed methods (e.g., in ) enable aryl group introduction but require rigorous conditions.

Physicochemical Properties

Key Observations :

- Longer ester chains (ethyl vs. methyl) and aryl substituents increase LogP, reducing aqueous solubility.

- Hydroxyl groups enhance hydrogen-bonding capacity, favoring crystallization .

Preparation Methods

Reaction Mechanism and Procedure

The Fischer esterification method, employing methanol and sulfuric acid, is widely used for converting carboxylic acids to methyl esters. For example, Methyl 3-hydroxy-2-naphthoate is synthesized by refluxing 3-hydroxy-2-naphthoic acid with methanol and concentrated sulfuric acid overnight, achieving a 91% yield.

Adaptation for 8-Hydroxy Isomer:

-

Reactants: 8-Hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol), methanol (20 mL), concentrated H₂SO₄ (1 mL).

-

Conditions: Reflux at 65–70°C for 12–18 hours.

-

Workup: Cool, wash with brine, extract with ethyl acetate, dry over MgSO₄, and concentrate.

Challenges and Optimizations

-

Steric Hindrance: The 8-hydroxy group’s proximity to the ester moiety may slow reaction kinetics. Extended reflux times or increased acid concentration could improve yields.

-

Byproduct Formation: Competing etherification of the hydroxyl group is possible. Monitoring via TLC or HPLC is recommended.

Methylation via Alkyl Halides and Base

Two-Step Protection-Deprotection Strategy

For hydroxyl-sensitive substrates, a protection-deprotection approach is effective. In the synthesis of Methyl 4-hydroxy-1-methoxy-2-naphthoate, the hydroxyl group is first protected with propionyl chloride before methylating the carboxylic acid:

-

Protection:

-

React 8-hydroxy-2-naphthoic acid with propionyl chloride in acetone/K₂CO₃.

-

Yield: ~75% (crude).

-

-

Methylation:

-

Treat protected acid with iodomethane in acetone/K₂CO₃.

-

Yield: 75% after deprotection.

-

Single-Step Methylation

Direct methylation using methyl iodide and a mild base (e.g., NaHCO₃) in DMF at 100°C could bypass protection steps. This method succeeded for 4-hydroxy-6-methoxy-2-naphthoic acid derivatives.

Comparative Analysis of Synthetic Routes

The table below summarizes methods for analogous compounds, offering benchmarks for Methyl 8-hydroxy-2-naphthoate synthesis:

Case Studies from Literature

Efficient Esterification of Sterically Hindered Acids

In the synthesis of Methyl 1,4-dihydroxy-2-naphthoate, prolonged reflux (24 hours) with excess methanol and H₂SO₄ ensured complete conversion despite steric hindrance. This suggests that this compound may require similar adjustments.

Selective Methylation in Polyhydroxy Systems

A study on Methyl 4-hydroxy-1-methoxy-2-naphthoate demonstrated selective methylation of the carboxylic acid over the hydroxyl group using iodomethane and K₂CO₃. For the 8-hydroxy isomer, this selectivity could be leveraged to avoid protecting groups.

Mechanistic Insights and Reaction Optimization

Q & A

Q. What are the standard synthetic routes for Methyl 8-hydroxy-2-naphthoate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of 8-hydroxy-2-naphthoic acid using methanol under acidic catalysis. Key steps:

- Use sulfuric acid or p-toluenesulfonic acid as catalysts.

- Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature (typically 60–80°C).

- Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.

- Critical Note : Ensure anhydrous conditions to prevent hydrolysis of the ester product. Refer to safety protocols for handling corrosive catalysts ().

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopic Analysis :

- 1H/13C NMR : Identify ester (-COOCH3) and hydroxyl (-OH) protons/carbons. Compare shifts with analogs (e.g., 6-hydroxy-2-naphthoic acid, δ ~10–12 ppm for -OH) ().

- IR Spectroscopy : Confirm ester C=O (~1720 cm⁻¹) and hydroxyl O-H (~3200 cm⁻¹) stretches.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals and solve the structure using SHELX programs (e.g., SHELXL for refinement) ().

Q. What are the primary stability concerns for this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent ester hydrolysis or oxidation.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC for purity changes ().

Advanced Research Questions

Q. How can computational modeling predict the reactivity or toxicity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack.

- Toxicity Prediction : Apply QSAR models (e.g., EPA’s TEST) to estimate LD50 or endocrine disruption potential. Validate with in vitro assays (e.g., Ames test for mutagenicity) ().

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

Problem Formulation : Define endpoints (e.g., hepatic/renal toxicity).

Risk of Bias Assessment : Use tools like SYRCLE for animal studies.

Confidence Rating : Weight evidence by study design (e.g., prioritize controlled exposure studies over observational data).

- Dose-Response Studies : Conduct in vivo assays (rodent models) with precise exposure quantification (oral/inhalation routes) ().

Q. How can this compound be integrated into drug delivery systems?

- Methodological Answer :

- Prodrug Design : Exploit the hydroxyl group for conjugation (e.g., esterase-sensitive linkages).

- Nanocarrier Loading : Use liposomal encapsulation to enhance solubility; characterize via dynamic light scattering (DLS) and in vitro release assays (pH 5.0–7.4) ().

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.